molecular formula C24H31NO6 B3369938 Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate CAS No. 2702-97-8

Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate

Cat. No.: B3369938
CAS No.: 2702-97-8
M. Wt: 429.5 g/mol
InChI Key: PHBWLHBMEYHJOF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a nitro group, a benzoate ester, and a phenoxyethoxy linkage, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate typically involves multiple steps:

    Etherification: The phenoxyethoxy linkage is formed by reacting the nitro-substituted benzoate with 4-(2,4,4-trimethylpentan-2-yl)phenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

    Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 3-amino-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoic acid and methanol.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.

Biology and Medicine

The compound’s derivatives might exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the nitro group and the bulky phenoxyethoxy moiety. Research into these potential activities could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, where its structural properties impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The phenoxyethoxy linkage could interact with biological membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the phenoxyethoxy and trimethylpentyl groups, making it less bulky and potentially less versatile in applications.

    Methyl 4-nitrobenzoate: Similar to Methyl 3-nitrobenzoate but with the nitro group in a different position, affecting its reactivity and properties.

    Methyl 3-amino-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate: A reduced form of the original compound, with different chemical reactivity and potential biological activity.

Uniqueness

Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate stands out due to its combination of a nitro group, a bulky phenoxyethoxy linkage, and a trimethylpentyl substituent. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-nitro-4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-23(2,3)16-24(4,5)18-8-10-19(11-9-18)30-13-14-31-21-12-7-17(22(26)29-6)15-20(21)25(27)28/h7-12,15H,13-14,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBWLHBMEYHJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302621
Record name methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2702-97-8
Record name NSC152161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-NITRO-4-(2-(4-TERT-OCTYLPHENOXY)ETHOXY)BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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